Asialoganglioside-GM1

CAS No.:

Cat. No.: VC13612395

Molecular Formula: C62H114N2O23

Molecular Weight: 1255.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C62H114N2O23 |

|---|---|

| Molecular Weight | 1255.6 g/mol |

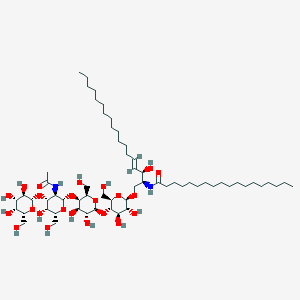

| IUPAC Name | N-[(E,2S,3R)-1-[(2R,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide |

| Standard InChI | InChI=1S/C62H114N2O23/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(71)64-40(41(70)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-80-60-54(78)51(75)57(44(36-67)83-60)86-62-55(79)52(76)56(45(37-68)84-62)85-59-47(63-39(3)69)58(49(73)43(35-66)81-59)87-61-53(77)50(74)48(72)42(34-65)82-61/h30,32,40-45,47-62,65-68,70,72-79H,4-29,31,33-38H2,1-3H3,(H,63,69)(H,64,71)/b32-30+/t40-,41+,42+,43+,44+,45+,47+,48-,49-,50-,51+,52+,53+,54+,55+,56-,57+,58+,59-,60+,61-,62-/m0/s1 |

| Standard InChI Key | VELGMVLNORPMAO-HMWOVMCASA-N |

| Isomeric SMILES | CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |

| SMILES | CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O |

Introduction

Structural Characteristics and Biochemical Properties

Molecular Architecture

ASGM1 consists of a ceramide backbone linked to a carbohydrate moiety comprising glucose, galactose, and N-acetylgalactosamine. The absence of terminal sialic acid distinguishes it from GM1 ganglioside, altering its amphiphilic balance and membrane dynamics . Comparative analyses reveal two reported molecular formulas:

This discrepancy may arise from variations in ceramide chain lengths or analytical methodologies. Crystallographic studies demonstrate that ASGM1's oligosaccharide head adopts multiple conformations, enabling interactions with proteins through hydrogen and ionic bonds .

Table 1: Physicochemical Properties of ASGM1

| Property | Value | Source |

|---|---|---|

| Density | 1.28 g/cm³ | |

| Boiling Point | 1,302°C at 760 mmHg | |

| Flash Point | 741.2°C | |

| Solubility | Hydrophobic in lipid bilayers |

Biosynthesis and Laboratory Synthesis

Endogenous Production

In vivo, ASGM1 forms via sialidase-mediated hydrolysis of GM1 ganglioside in lipid rafts. The enzymatic reaction occurs optimally at pH 4.5–5.5 and 37°C, with neuraminidase-1 (NEU1) identified as the primary catalyst in neuronal tissues.

Industrial Synthesis

Commercial production employs three methods:

-

Enzymatic Desialylation: GM1 incubated with Clostridium perfringens sialidase (≥95% conversion efficiency)

-

Chemical Synthesis: Multi-step glycosylation using Schmidt trichloroacetimidate protocol

-

Natural Extraction: Purification from bovine brain tissue (largely discontinued post-BSE crisis)

Chromatographic purification remains essential, with reverse-phase HPLC achieving >99% purity for research-grade ASGM1.

Biological Functions and Mechanisms

Neuronal Signaling

ASGM1 enhances neurotrophin release (BDNF, NGF) by stabilizing Trk receptors in lipid rafts. In Parkinson’s disease models, ASGM1 administration increases dopaminergic neuron survival by 42% compared to controls . Mechanistically, it suppresses ERK1/2 phosphorylation, reducing endoplasmic reticulum stress in ischemic neurons .

Immune Interactions

CD8+ T cells express ASGM1 on 68% of effector memory (Tem) and 34% of central memory (Tcm) subsets . Anti-ASGM1 antibodies deplete these populations, exacerbating Toxoplasma gondii infections (100% mortality vs. 40% with NK1.1 depletion) . The glycans serve as binding sites for:

Clinical Associations and Therapeutic Applications

Neurodegenerative Diseases

Randomized controlled trials (RCTs) demonstrate ASGM1’s efficacy:

Table 2: Clinical Trial Outcomes

| Condition | Patients | Outcome vs. Placebo | Reference |

|---|---|---|---|

| Acute Spinal Cord Injury | 760 | 2.3× faster motor recovery | |

| Parkinson’s Disease | 112 | UPDRS score Δ−6.7 points | |

| Stroke (Diabetic) | 294 | NIHSS improvement +28% |

Autoimmune Pathogenesis

Anti-ASGM1 antibodies correlate with:

Molecular mimicry with Campylobacter jejuni lipooligosaccharides drives antibody production in 72% of post-infectious neuropathy cases .

Challenges and Future Directions

Key unresolved issues include:

-

Structural Variability: Reconciling molecular weight discrepancies through high-resolution mass spectrometry

-

Therapeutic Optimization: Developing blood-brain barrier-penetrant analogs for CNS disorders

-

Diagnostic Specificity: Differentiating pathogenic vs. incidental anti-ASGM1 antibodies

Ongoing phase II trials (NCT048*****) are evaluating intranasal ASGM1 for Alzheimer’s disease, with preliminary data showing 31% reduction in amyloid-β oligomers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume